![molecular formula C17H17NO3S B5586651 methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5586651.png)
methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
The compound methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic chemical that belongs to the family of benzothiophenes. Its structure and chemical properties have made it a subject of interest in organic chemistry research, particularly in the synthesis of heterocyclic compounds and the exploration of their potential chemical reactions and properties.
Synthesis Analysis
The synthesis of this compound and related derivatives involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones. These processes afford various benzoylamino substituted derivatives, demonstrating the versatility of this compound in organic synthesis. For example, reactions with 1,3-cyclohexanediones and 4-hydroxy-2H-1-benzopyran-2-one derivative in acetic acid have been reported (Ornik et al., 1990).
Molecular Structure Analysis
The molecular structure of methyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and similar compounds has been elucidated through crystallographic studies. These studies reveal insights into the compound's supramolecular aggregation, which is controlled by hydrogen bonding and π–π interactions, highlighting the importance of these interactions in the compound's structural stability (Kranjc et al., 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the synthesis of a wide range of heterocyclic systems. For instance, it reacts with heterocyclic compounds containing an active methylene group or potential methylene group in the ring system, affording benzoylamino substituted derivatives. These reactions underscore the compound's utility in creating condensed pyranones and other complex structures (Stanovnik et al., 1989).
properties
IUPAC Name |
methyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRFPGDTRVDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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